CID 102118032

Description

CID 102118032 is a compound registered in PubChem, a public database for chemical structures and biological activities. This compound is likely a small organic molecule, given the context of similar compounds discussed in cheminformatics and pharmacological studies (e.g., substrates, inhibitors, or metabolites) .

Properties

CAS No. |

19962-44-8 |

|---|---|

Molecular Formula |

C11H21Sn |

Molecular Weight |

271.999 |

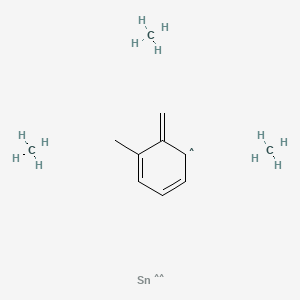

IUPAC Name |

methane;1-methyl-6-methylidenecyclohexa-1,3-diene;tin |

InChI |

InChI=1S/C8H9.3CH4.Sn/c1-7-5-3-4-6-8(7)2;;;;/h3-6H,1H2,2H3;3*1H4; |

InChI Key |

GLDLENXQWFBKJN-UHFFFAOYSA-N |

SMILES |

C.C.C.CC1=CC=C[CH]C1=C.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 102118032 involves several synthetic routes. One common method includes the polymerization of raw materials such as QCA, AA, methacrylic acid sulfobetaine, azobis (isobutylamidine hydrochloride), liquid metal, and ultrapure water . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced reactors and continuous production techniques to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

CID 102118032 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include sulfinic acid, N-aryl hydroxylamine, and various solvents such as ethanol . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

CID 102118032 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Mechanism of Action

The mechanism of action of CID 102118032 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 102118032, we compare it with structurally or functionally related compounds referenced in the evidence. These comparisons are based on PubChem entries, pharmacological studies, and analytical techniques such as mass spectrometry and chromatography.

Table 1: Structural and Functional Comparison of this compound with Selected Analogs

Key Findings from Comparative Studies

Structural Similarity: While this compound’s structure is unspecified, compounds like betulin (CID 72326) and ginkgolic acid (CID 5469634) share triterpenoid or fatty acid backbones, which are common in bioactive molecules. These structures are critical for interactions with biological targets, such as enzymes or transporters .

Functional Overlap: Taurocholic acid (CID 6675) and this compound may both be analyzed via LC-ESI-MS, as demonstrated in studies of ginsenosides . Such methods enable differentiation of isomers and structural analogs through collision-induced dissociation (CID) patterns.

Pharmacological Potential: Betulin (CID 72326) and its derivatives (e.g., CID 10153267) exhibit anticancer and anti-inflammatory activities, suggesting that this compound could belong to a similar therapeutic class if structurally related .

Research Limitations and Gaps

Data Availability : The evidence lacks direct information on this compound’s chemical identity, necessitating further experimental characterization (e.g., NMR, X-ray crystallography) .

Functional Studies : Pharmacological data (e.g., IC₅₀, toxicity) are absent, limiting comparative analysis with well-studied compounds like irbesartan (CID 3749) or troglitazone (CID 5591) .

Analytical Challenges : Without structural data, mass spectrometry-based differentiation from analogs (e.g., via source CID fragmentation) remains speculative .

Q & A

How do I formulate a precise and feasible research question for NLP studies involving Transformer-based models?

- Methodological Answer : To ensure clarity and feasibility:

- Narrow the scope : Avoid broad inquiries like "How do Transformers work?"; instead, focus on specific mechanisms (e.g., "How does multi-head attention improve cross-lingual transfer learning?").

- Ensure measurability : Frame questions around quantifiable metrics (e.g., BLEU, ROUGE, or F1 scores) or comparative analyses (e.g., "Does increasing attention heads improve robustness in low-resource settings?").

- Test feasibility : Validate alignment with available computational resources (e.g., GPU requirements for fine-tuning BERT ).

- Leverage gaps : Identify understudied areas, such as optimizing positional encoding for long-context tasks .

Reference:

Q. What are the foundational differences between encoder-decoder architectures and the Transformer model in sequence transduction?

- Methodological Answer :

Advanced Research Questions

Q. How can pre-training strategies for Transformer-based models address undertraining and hyperparameter sensitivity?

- Methodological Answer : RoBERTa’s replication study of BERT revealed critical optimizations:

- Training Data : Increasing data from 16GB to 160GB improved GLUE scores by 2.5 points .

- Batch Size : Larger batches (8k tokens vs. 256) enhance stability .

- Dynamic Masking : Reduces overfitting by masking different token subsets per epoch .

- Task-Specific Tuning : Replace next-sentence prediction with full-sentence sampling for tasks like QA .

Reference:

Q. What methodologies resolve contradictions in experimental results when applying pre-trained models to low-resource languages?

- Methodological Answer :

- Data Augmentation : Use back-translation or synthetic data generation to expand limited corpora .

- Cross-Validation : Implement k-fold validation across diverse linguistic subsets to identify bias .

- Adversarial Testing : Introduce noise (e.g., shuffled sentences in BART ) to evaluate robustness.

- Comparative Analysis : Benchmark against multilingual baselines (e.g., mBERT’s zero-shot performance ).

Reference:

Q. How should experiments evaluate the generalization of attention mechanisms across NLP tasks?

- Methodological Answer : Design a multi-task framework with:

- Ablation Studies : Remove specific attention heads to measure impact on tasks (e.g., SQuAD F1 drop ).

- Cross-Task Transfer : Pre-train on machine translation, fine-tune on summarization (e.g., BART’s 3.5 ROUGE gain ).

- Efficiency Metrics : Track FLOPs vs. accuracy trade-offs for real-time applications .

Reference:

Data Analysis & Validation

Q. How do I ensure reproducibility when reporting results for Transformer-based models?

- Experimental Details : Document hyperparameters (e.g., learning rate schedules, dropout rates) and hardware specs.

- Code & Data : Share pre-processing scripts and datasets via repositories like Hugging Face.

- Statistical Rigor : Report mean ± std. dev. across 5+ random seeds for metrics like GLUE .

Reference:

Ethical & Methodological Compliance

Q. What ethical considerations apply when designing NLP studies with large-scale pre-trained models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.